N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-(2,4-dichlorophenoxy)propanamide
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Overview
Description
N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-(2,4-dichlorophenoxy)propanamide is a synthetic organic compound It is characterized by the presence of a benzo[d][1,3]dioxole moiety and a dichlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-(2,4-dichlorophenoxy)propanamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Attachment of the ethyl linker: The benzo[d][1,3]dioxole moiety is then reacted with an ethylating agent to introduce the ethyl linker.
Formation of the dichlorophenoxy group: The dichlorophenoxy group is synthesized separately and then coupled with the ethylated benzo[d][1,3]dioxole intermediate.
Amidation reaction: The final step involves the reaction of the intermediate with a suitable amine to form the propanamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-(2,4-dichlorophenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-(2,4-dichlorophenoxy)propanamide may have various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for treating specific diseases.
Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-(2,4-dichlorophenoxy)propanamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(2,4-dichlorophenoxy)acetamide
- N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(2,4-dichlorophenoxy)butanamide
Uniqueness
N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-(2,4-dichlorophenoxy)propanamide may exhibit unique properties compared to similar compounds due to differences in the length of the carbon chain or the presence of specific functional groups
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-(2,4-dichlorophenoxy)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO5/c1-11(26-15-4-2-12(19)8-14(15)20)18(22)21-6-7-23-13-3-5-16-17(9-13)25-10-24-16/h2-5,8-9,11H,6-7,10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGZIVHQRMMSMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCOC1=CC2=C(C=C1)OCO2)OC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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